Ethyl 3,5-dichloro-4-fluorobenzoate

Description

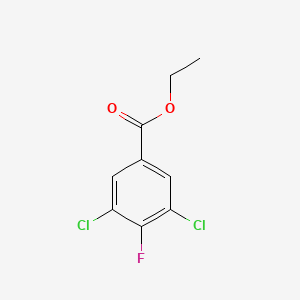

Ethyl 3,5-dichloro-4-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with chlorine atoms at positions 3 and 5, a fluorine atom at position 4, and an ethyl ester group. This compound is part of a broader class of halogenated esters, which are widely used as intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and reactivity. The fluorine atom enhances electronegativity, while chlorine substituents contribute to steric effects and lipophilicity, influencing solubility and biological activity .

Key applications of such esters include roles as synthetic precursors for pesticides, herbicides, and fine chemicals.

Properties

IUPAC Name |

ethyl 3,5-dichloro-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSFWQYRNBDUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dichloro-4-fluorobenzoate can be synthesized through the esterification of 3,5-dichloro-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of ethyl 3,5-dichloro-4-fluorobenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloro-4-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-4-fluorobenzoic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as amines or thiols.

Hydrolysis: 3,5-dichloro-4-fluorobenzoic acid and ethanol.

Reduction: The corresponding alcohol derivative.

Scientific Research Applications

Organic Synthesis

Ethyl 3,5-dichloro-4-fluorobenzoate serves as a crucial intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. The compound's halogenated structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex molecules.

Table 1: Synthetic Pathways Using Ethyl 3,5-Dichloro-4-fluorobenzoate

| Reaction Type | Product | Reference |

|---|---|---|

| Nucleophilic Substitution | Various substituted benzoates | |

| Coupling Reactions | Biologically active compounds | |

| Reduction Reactions | Alcohol derivatives |

Pharmaceutical Applications

The compound has been explored for its potential in pharmaceutical formulations. Its unique structure allows for modifications that can enhance biological activity or selectivity toward certain targets.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of ethyl 3,5-dichloro-4-fluorobenzoate derivatives against various bacteria and fungi. The results indicated that specific modifications to the compound could yield potent antimicrobial agents.

Agrochemical Applications

Ethyl 3,5-dichloro-4-fluorobenzoate has been identified as a potential candidate for developing new agrochemicals. Its chlorinated structure is known to enhance biological activity against pests and pathogens.

Table 2: Agrochemical Efficacy Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Herbicidal Activity | Effective against specific weeds | |

| Insecticidal Properties | High efficacy against target insects |

Material Science

In material science, ethyl 3,5-dichloro-4-fluorobenzoate is being researched for its potential use in creating advanced materials with specific properties, such as improved thermal stability and chemical resistance.

Case Study: Polymerization

Research has shown that incorporating ethyl 3,5-dichloro-4-fluorobenzoate into polymer matrices can enhance the mechanical properties of the resulting materials. This has implications for developing high-performance plastics and coatings.

Mechanism of Action

The mechanism of action of ethyl 3,5-dichloro-4-fluorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes critical differences between Ethyl 3,5-dichloro-4-fluorobenzoate and its analogs:

Key Observations:

Backbone Flexibility : Ethyl 3,5-dichloro-4-fluorophenylacetate incorporates a phenylacetate chain instead of a benzoate, enhancing conformational flexibility. This modification may improve binding to biological targets, making it more suitable for pharmaceutical applications .

Heterocyclic Analogs : Ethyl 5-chloro-1H-indazole-3-acetate demonstrates the impact of heterocyclic cores on pesticidal activity. While Ethyl 3,5-dichloro-4-fluorobenzoate lacks a heterocycle, its halogenation pattern suggests utility in herbicide formulations .

Physicochemical and Reactivity Differences

- Solubility : The ethyl ester group in Ethyl 3,5-dichloro-4-fluorobenzoate increases lipophilicity compared to methyl analogs, reducing water solubility but enhancing compatibility with organic solvents.

- Electrophilic Reactivity : The fluorine atom at position 4 directs electrophilic substitution reactions to the ortho and para positions, a trait shared with fluorinated pesticides like carfentrazone ethyl ester .

Application-Specific Performance

- Agrochemical Potential: Ethyl 3,5-dichloro-4-fluorobenzoate’s halogenation aligns with chlorobenzilate derivatives, which are miticides . However, fluorine’s electronegativity may reduce environmental persistence compared to fully chlorinated analogs.

- Pharmaceutical Intermediates : Unlike phenylacetate derivatives (e.g., Ethyl 3,5-dichloro-4-fluorophenylacetate), the benzoate structure may limit its use in drug synthesis due to rigidity, though it remains valuable for prodrug design .

Biological Activity

Ethyl 3,5-dichloro-4-fluorobenzoate is a halogenated benzoate compound that has garnered interest in scientific research due to its potential biological activities. This compound features a unique arrangement of chlorine and fluorine substituents on the aromatic ring, which may influence its reactivity and biological effects. This article aims to provide a comprehensive overview of the biological activity of ethyl 3,5-dichloro-4-fluorobenzoate, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 3,5-dichloro-4-fluorobenzoate has the molecular formula and a molecular weight of approximately 237.06 g/mol. The presence of two chlorine atoms and one fluorine atom on the aromatic ring contributes to its distinct chemical properties.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3,5-dichloro-4-fluorobenzoate | Contains two chlorines and one fluorine | |

| Ethyl 2,4-dichlorobenzoate | Two chlorines at different positions | |

| Ethyl 3-chlorobenzoate | Single chlorine atom | |

| Ethyl 4-fluorobenzoate | Contains fluorine only without chlorine |

The biological activity of ethyl 3,5-dichloro-4-fluorobenzoate is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that halogenated compounds often exhibit enhanced biological properties due to their ability to form stable interactions with biological macromolecules.

Enzyme Inhibition

Ethyl 3,5-dichloro-4-fluorobenzoate may act as an inhibitor for various enzymes by binding to their active sites. This binding can prevent substrate access and inhibit catalytic activity, thereby affecting biochemical pathways crucial for cellular functions.

Antimicrobial Properties

Studies have shown that ethyl 3,5-dichloro-4-fluorobenzoate exhibits antimicrobial activity against various bacterial strains. Its halogenated structure is believed to disrupt bacterial cell membranes or inhibit key metabolic enzymes essential for bacterial growth .

Anticancer Potential

Research into the anticancer properties of ethyl 3,5-dichloro-4-fluorobenzoate has revealed promising results. In vitro studies indicate that this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism may involve the modulation of signaling pathways associated with cell survival and death.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of ethyl 3,5-dichloro-4-fluorobenzoate against common pathogens including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity in Cell Lines

In another investigation, the effects of ethyl 3,5-dichloro-4-fluorobenzoate were tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins .

Q & A

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoates?

- Methodological Answer : Systematic reviews (e.g., PRISMA guidelines) should categorize studies by assay type (e.g., antimicrobial vs. cytotoxicity), cell lines, and dosage. For example, discrepancies in IC values may arise from variations in MTT assay protocols or solvent effects (DMSO vs. ethanol). Meta-analysis using fixed/random-effects models can quantify heterogeneity .

Q. How can the ester group be selectively modified without cleaving the C-Cl/F bonds?

- Methodological Answer : Employ protecting-group strategies: (1) Reduce the ester to alcohol using LiAlH in anhydrous THF, followed by re-oxidation post-functionalization. (2) Use enzymatic catalysis (e.g., lipases) for regioselective hydrolysis under mild conditions (pH 7, 25°C). Monitor reaction progress via -NMR to ensure halogen retention .

Q. What crystallographic challenges arise during polymorph screening of Ethyl 3,5-dichloro-4-fluorobenzoate?

- Methodological Answer : Halogen bonding between Cl/F and ester oxygens can lead to multiple polymorphs. Use SHELXD for phase identification in twinned crystals and high-resolution synchrotron data (λ = 0.7 Å) to resolve overlapping electron density peaks. Thermal analysis (DSC/TGA) correlates polymorph stability with lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.